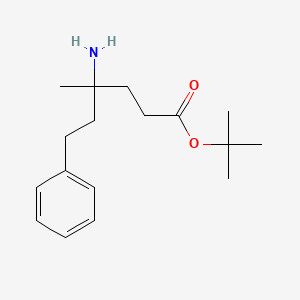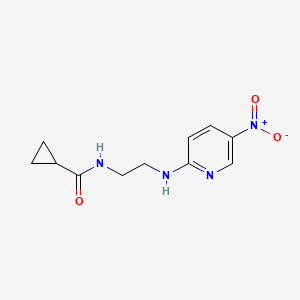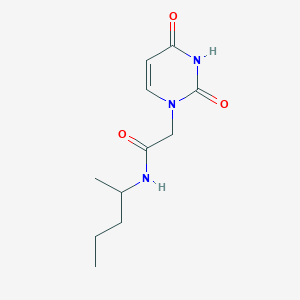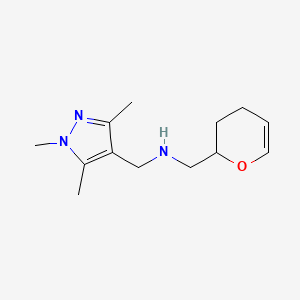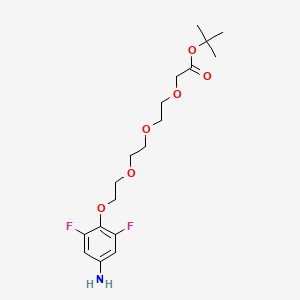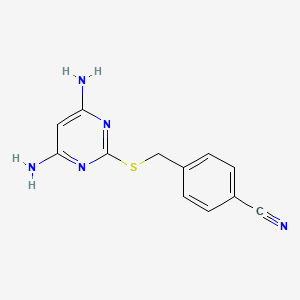
4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C13H17BrFNO2 This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces the nitro group, which can be further modified.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-Bromo-2-fluoro-N-methylbenzamide
- 2-Bromo-3-fluorobenzamide
- 4-Bromo-2-fluoro-N-ethylbenzamide
Comparison: Compared to similar compounds, 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of the hydroxyl and methylpropyl groups. These functional groups can influence its chemical reactivity and biological activity, making it distinct in its applications .
Propiedades
Fórmula molecular |
C13H17BrFNO2 |
|---|---|
Peso molecular |
318.18 g/mol |
Nombre IUPAC |
4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H17BrFNO2/c1-4-16(8-13(2,3)18)12(17)9-5-6-10(14)11(15)7-9/h5-7,18H,4,8H2,1-3H3 |
Clave InChI |
INIVBASXNXIYOG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)(C)O)C(=O)C1=CC(=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
